molecular formula C23H22N4O3S B2982846 N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-87-2

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2982846
CAS No.: 532969-87-2
M. Wt: 434.51
InChI Key: GKVMLTINPUPYKT-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a novel chemical entity featuring a complex molecular architecture that incorporates multiple pharmacologically active motifs, including a benzamide core, isoxazole ring, and indole-thioether linkage. This strategic molecular design creates a multifunctional research compound with potential applications in investigating endoplasmic reticulum (ER) stress pathways and pancreatic β-cell protection, similar to other benzamide derivatives documented in scientific literature . The compound's molecular framework combines elements seen in various bioactive compounds, including the isoxazole-amide structural motif which contributes to its potential as a tool compound for biochemical pathway investigation. The compound's mechanism of action may involve modulation of cellular stress response pathways, potentially influencing unfolded protein response (UPR) signaling mediators such as IRE1α, PERK, and ATF6, which play critical roles in maintaining ER homeostasis . Researchers investigating diabetes pathogenesis may find particular value in this compound, as ER stress-induced pancreatic β-cell dysfunction represents a significant mechanism in the development of diabetes, with chemical chaperones and targeted small molecules showing promise in protecting β-cell function and survival against ER stress . The incorporation of the 5-methylisoxazole moiety may enhance target specificity and bioavailability, while the thioether linkage potentially contributes to metabolic stability and favorable pharmacokinetic properties. This product is specifically intended for non-human research applications in laboratory settings. It is supplied as a high-purity compound suitable for in vitro studies including enzyme assays, cell-based screening, receptor binding studies, and mechanistic investigations of cellular stress pathways. Researchers are advised to conduct appropriate dose-response characterization to establish optimal concentrations for their specific experimental systems. Strict handling protocols should be followed, and all research must comply with applicable institutional safety guidelines and regulations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-16-13-21(26-30-16)25-22(28)15-31-20-14-27(19-10-6-5-9-18(19)20)12-11-24-23(29)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVMLTINPUPYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the indole ring: The indole ring can be synthesized separately and then attached to the isoxazole ring via a thioether linkage.

    Formation of the benzamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound A : 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ()
  • Key Differences: Replaces the indole ring with a nitrophenylaminoethyl group. Substitutes 5-methylisoxazole with a 5-methyl-1,2,4-oxadiazole.
  • Implications: The 1,2,4-oxadiazole may enhance metabolic stability compared to isoxazole due to reduced ring strain.
Compound B : N-[5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide ()
  • Key Differences :
    • Uses a thiadiazole-isoxazole hybrid scaffold instead of indole-thioether.
    • Lacks the 2-oxoethyl linker.
  • Implications :
    • The thiadiazole core may confer distinct electronic properties, influencing interactions with enzymes like cyclooxygenase or kinases .
Compound C : N-[2-(Methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide ()
  • Key Differences: Substitutes indole with a methylphenylaminopropyl group. Replaces isoxazole with a thiazole ring.
  • Implications :
    • Thiazole’s sulfur atom may increase lipophilicity, affecting membrane permeability .

Pharmacological Activity Comparison

Compound Reported Activity Key Structural Features Reference
Target Compound Hypothesized anticancer/antiviral* Indole, thioether, 5-methylisoxazole
2a–i (Indole-oxadiazole) In vitro anticancer activity (IC~50~: 1.2–8.7 µM) Indole, oxadiazole, thioether
8a (Thiadiazole-pyridine) Anticancer (IC~50~: 3.5 µM) Thiadiazole, pyridine, benzamide
Derivatives Antiviral, antiplatelet Oxadiazole/thiazole, nitro/cyano substituents

Substituent Effects on Bioactivity

  • Isoxazole vs. Oxadiazole/Thiazole :

    • Isoxazole’s oxygen atom may engage in hydrogen bonding, enhancing target affinity compared to sulfur-containing thiazoles .
    • Oxadiazole derivatives (e.g., ) show broader antiviral activity, suggesting substituent-dependent mechanism shifts .
  • Role of the Indole-Thioether Linkage :

    • Indole’s planar structure facilitates intercalation or π-π stacking with biological targets (e.g., DNA topoisomerases) .
    • Thioethers may improve redox stability compared to disulfides, as seen in ’s anticancer agents .

Biological Activity

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic compound that incorporates various pharmacologically active moieties, including isoxazole and indole structures. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups:

  • 5-Methylisoxazole : Known for its role as a pharmacological intermediate.
  • Indole : Associated with various biological activities, particularly in antimicrobial and anticancer research.
  • Thioether Linkage : Often enhances bioactivity through improved solubility and permeability.
PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight382.47 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogPNot available

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole and indole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 37.9 to 113.8 μM, demonstrating potent activity compared to standard antibiotics like ampicillin .
    • The compound exhibited enhanced activity when combined with other antimicrobial agents, suggesting a potential synergistic effect.

Anticancer Activity

The structural components of this compound suggest possible anticancer properties due to the presence of the indole moiety, which is known for its cytotoxic effects on cancer cells.

  • Cytotoxicity Studies :
    • Research has shown that similar thiazolidinone derivatives possess significant cytotoxic activity against various cancer cell lines, with IC50 values often below 30 µM .
    • The presence of the thiazolidinone ring in related compounds has been linked to apoptosis induction in cancer cells, highlighting the potential of this compound in cancer therapy.

Case Study 1: Antimicrobial Evaluation

A recent investigation synthesized several derivatives based on the indole-isoxazole framework and assessed their antimicrobial properties. The study found that one derivative exhibited an MIC of 50 μM against MRSA strains, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Potential

In another study focusing on indole-based compounds, researchers reported that a specific derivative caused significant apoptosis in A431 human epidermoid carcinoma cells with an IC50 value of 25 µM. This suggests that modifications to the isoxazole structure could enhance anticancer activity .

Q & A

Q. What are the common synthetic routes for constructing the indole-thioether-isoxazole core in this compound?

  • Methodological Answer : The indole-thioether-isoxazole scaffold can be synthesized via sequential coupling reactions.

Indole-thioether formation : React 3-mercaptoindole derivatives with α-bromoacetamide intermediates under basic conditions (e.g., NaHCO₃ in DMF) to form the thioether linkage .

Isoxazole coupling : Introduce the 5-methylisoxazol-3-ylamine group via nucleophilic substitution or Cu-catalyzed cross-coupling, using pre-synthesized isoxazole-amine building blocks .
Purification typically involves recrystallization from DMF/acetic acid mixtures to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Analyze coupling constants (e.g., indole C-H protons at δ 7.1–7.5 ppm, isoxazole protons at δ 6.2–6.5 ppm) to verify regiochemistry .
  • IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, thioether C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

Q. How should researchers assess the solubility and stability of this compound for biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH for 7 days. Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition peaks .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure; compare IC₅₀ values to cisplatin controls .
  • Enzyme Inhibition : Screen against COX-2 or kinases (e.g., EGFR) using fluorometric assays; validate with Western blotting for downstream targets .

Q. How can researchers optimize column chromatography for purifying this compound?

  • Methodological Answer :
  • Stationary Phase : Use silica gel 60–120 mesh for better resolution.
  • Mobile Phase : Gradient elution (hexane → ethyl acetate) with 1% acetic acid to suppress tailing .
  • Detection : UV at 254 nm for indole/isoxazole chromophores .

Advanced Research Questions

Q. How can synthetic yields be improved for the thioether linkage under mild conditions?

  • Methodological Answer :
  • Microwave Assistance : Replace traditional reflux with microwave irradiation (100°C, 300 W, 20 min) to enhance reaction efficiency and reduce byproducts .
  • Catalytic Optimization : Test Pd/Cu co-catalysts in DMF at 60°C to accelerate coupling kinetics .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines .
  • Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine CYP450 isoforms) to explain species-specific disparities .

Q. How can computational modeling predict binding modes of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) crystal structures. Prioritize poses with H-bonds to isoxazole NH and indole π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. What analytical methods differentiate polymorphic forms of this compound?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3°) to identify crystalline vs. amorphous phases .
  • DSC : Monitor endothermic peaks (melting point ±5°C shifts) to detect polymorphic transitions .

Q. How can researchers mitigate oxidative degradation of the thioether moiety during storage?

  • Methodological Answer :
  • Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid in lyophilized formulations .
  • Packaging : Use amber vials with nitrogen purging to limit O₂/H₂O exposure .

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